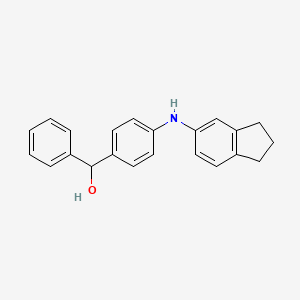
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol is a complex organic compound that features a unique structure combining an indene moiety with an aminophenyl and phenylmethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,3-dihydro-1H-inden-5-amine, which is then reacted with 4-bromobenzyl alcohol under specific conditions to form the desired product. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like methanol or ethanol. The reaction mixture is usually heated to facilitate the formation of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, sodium borohydride (NaBH4)
Substitution reagents: SOCl2, PBr3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, making it valuable in the development of new chemical entities.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .
相似化合物的比较
Similar Compounds
(2,3-Dihydro-1H-inden-5-yl)amine: Shares the indene moiety but lacks the phenylmethanol group.
(4-Aminophenyl)(phenyl)methanol: Contains the aminophenyl and phenylmethanol groups but lacks the indene structure.
(4-Hydroxyphenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of (4-((2,3-Dihydro-1H-inden-5-yl)amino)phenyl)(phenyl)methanol lies in its combined structural features, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C22H21NO |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
[4-(2,3-dihydro-1H-inden-5-ylamino)phenyl]-phenylmethanol |
InChI |
InChI=1S/C22H21NO/c24-22(17-5-2-1-3-6-17)18-10-12-20(13-11-18)23-21-14-9-16-7-4-8-19(16)15-21/h1-3,5-6,9-15,22-24H,4,7-8H2 |
InChI 键 |
NOPHXCDIMMFVFL-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C1)C=C(C=C2)NC3=CC=C(C=C3)C(C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


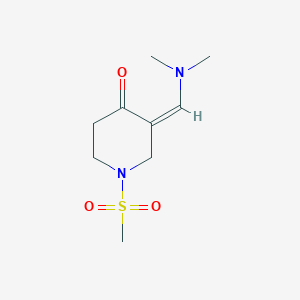


![2-Phenyl-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13087654.png)
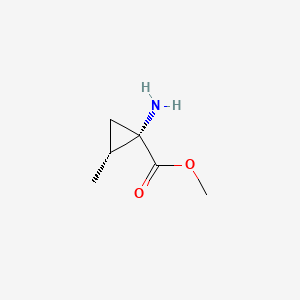

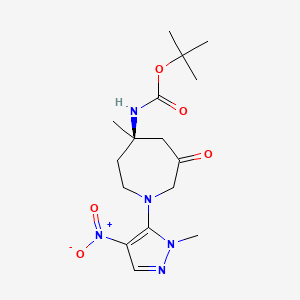
![3-(2,2,2-Trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13087666.png)

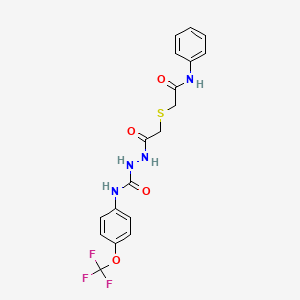
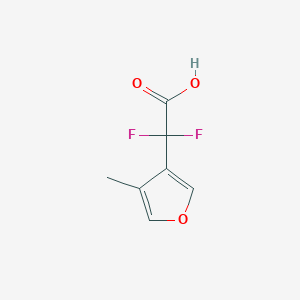
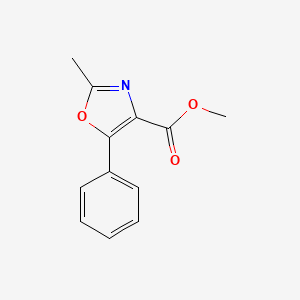

![Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13087709.png)
